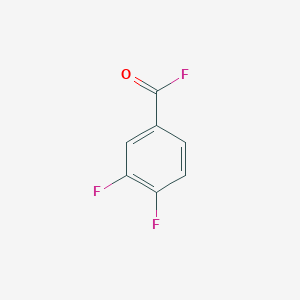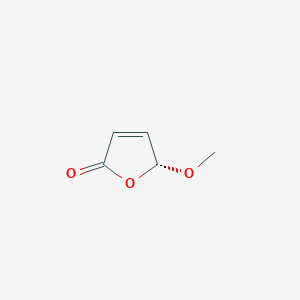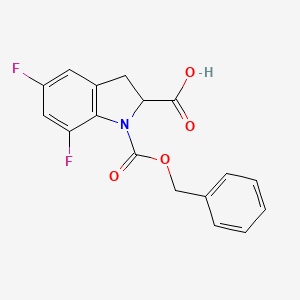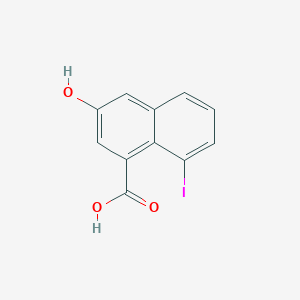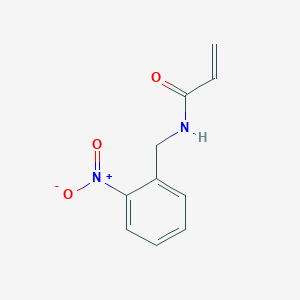![molecular formula C18H20F2N4O2 B12840625 5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolo[2,3-b]pyridine core, which is a common motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Aminomethyl Group: This step involves the reaction of the pyrrolo[2,3-b]pyridine core with a suitable aminomethylating agent, such as formaldehyde and a secondary amine.
Substitution with the Difluoro-Dimethoxyphenyl Group: This step involves the reaction of the intermediate with a difluoro-dimethoxyphenyl derivative under suitable conditions, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridine moieties.
Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe for studying biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could lead to the creation of products with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoro-3,5-dimethoxyaniline: Shares the difluoro-dimethoxyphenyl group but lacks the pyrrolo[2,3-b]pyridine core.
N-Ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine: Contains the pyrrolo[2,3-b]pyridine core but lacks the difluoro-dimethoxyphenyl group.
Uniqueness
The uniqueness of 5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine lies in its combination of structural features. The presence of both the difluoro-dimethoxyphenyl group and the pyrrolo[2,3-b]pyridine core provides a unique set of chemical and biological properties that are not found in the individual components.
Propriétés
Formule moléculaire |
C18H20F2N4O2 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
5-[(2,6-difluoro-3,5-dimethoxyanilino)methyl]-N-ethyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C18H20F2N4O2/c1-4-21-16-10(9-24-18-11(16)5-6-22-18)8-23-17-14(19)12(25-2)7-13(26-3)15(17)20/h5-7,9,23H,4,8H2,1-3H3,(H2,21,22,24) |
Clé InChI |
FYNBYJUTVDEMJT-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C2C=CNC2=NC=C1CNC3=C(C(=CC(=C3F)OC)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


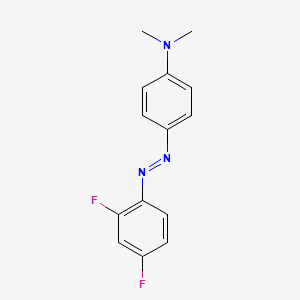
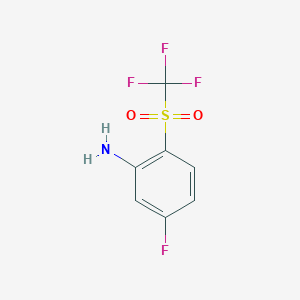
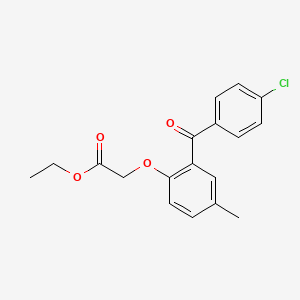
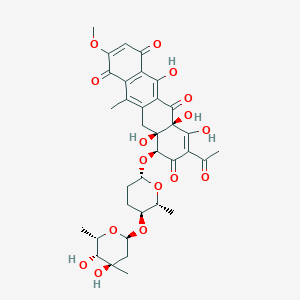
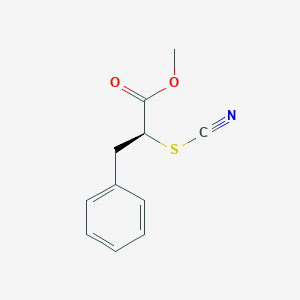
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
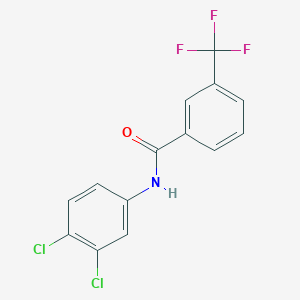

![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
